

4-Bromoquinoline-6-carboxylic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromoquinoline-6-carboxylic acid

Cat. No.: B1344173

[Get Quote](#)

For researchers, scientists, and drug development professionals, **4-bromoquinoline-6-carboxylic acid** is a versatile building block in the synthesis of novel therapeutic agents. Its quinoline core is a privileged scaffold in medicinal chemistry, and the bromo and carboxylic acid functionalities provide reactive handles for a variety of chemical transformations. This document provides detailed application notes and protocols based on available material safety data and its use in the development of enzyme inhibitors.

Material Safety and Physicochemical Properties

Proper handling and storage of **4-bromoquinoline-6-carboxylic acid** are crucial for laboratory safety. The following tables summarize its key safety and physicochemical properties.

Table 1: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract)	3	H335: May cause respiratory irritation

Table 2: Physicochemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₆ BrNO ₂
Molecular Weight	252.06 g/mol [1]
Physical State	Solid
Storage Temperature	Room Temperature
Purity	≥98% [1]

Table 3: NFPA 704 Diamond

Category	Rating	Description
Health (Blue)	2	Intense or continued exposure could cause temporary incapacitation or possible residual injury. [2]
Flammability (Red)	0	Materials that will not burn. [2]
Instability (Yellow)	0	Normally stable, even under fire exposure conditions, and are not reactive with water. [2]
Special Hazards (White)	-	No special hazards

Application Notes: A Key Intermediate in Drug Discovery

4-Bromoquinoline-6-carboxylic acid serves as a critical starting material in the synthesis of targeted therapies, particularly in the development of inhibitors for Dihydroorotate Dehydrogenase (DHODH) and Protein Kinase CK2.

Inhibition of Dihydroorotate Dehydrogenase (DHODH):

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes. Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and therapeutic effects in oncology and autoimmune diseases. The quinoline-4-carboxylic acid scaffold is a known pharmacophore for DHODH inhibitors. The bromo group at the 4-position of **4-bromoquinoline-6-carboxylic acid** allows for the introduction of various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This enables the exploration of the chemical space around the quinoline core to optimize inhibitor potency and selectivity.

Inhibition of Protein Kinase CK2:

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell growth, proliferation, and survival. As such, it is a promising target for cancer therapy. Derivatives of quinoline carboxylic acid have been investigated as inhibitors of CK2. The synthetic versatility of **4-bromoquinoline-6-carboxylic acid** allows for the generation of a library of analogs to probe the structure-activity relationship (SAR) for CK2 inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and potential biological evaluation of compounds derived from **4-bromoquinoline-6-carboxylic acid**.

Protocol 1: General Procedure for Suzuki Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of a bromoquinoline derivative with an arylboronic acid. This reaction is fundamental for diversifying the quinoline scaffold.

Materials:

- **4-Bromoquinoline-6-carboxylic acid** derivative (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 , 2.0 eq)
- Solvent (e.g., 1,4-dioxane/water mixture)
- Inert gas (Nitrogen or Argon)

Procedure:

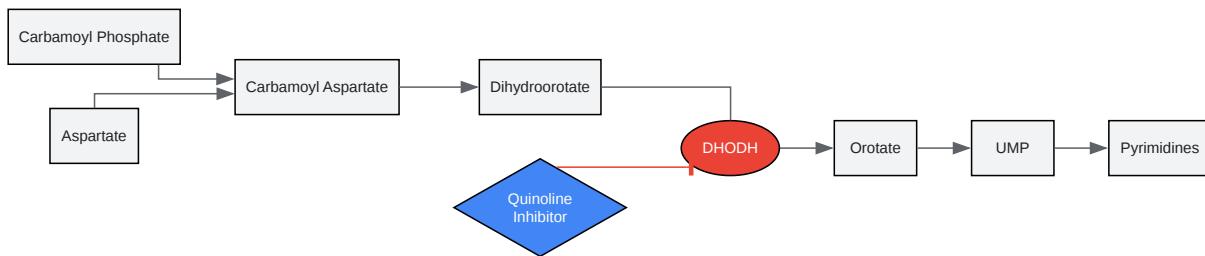
- To a reaction vessel, add the **4-bromoquinoline-6-carboxylic acid** derivative, arylboronic acid, and base.
- Evacuate and backfill the vessel with an inert gas three times.

- Add the degassed solvent and palladium catalyst.
- Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

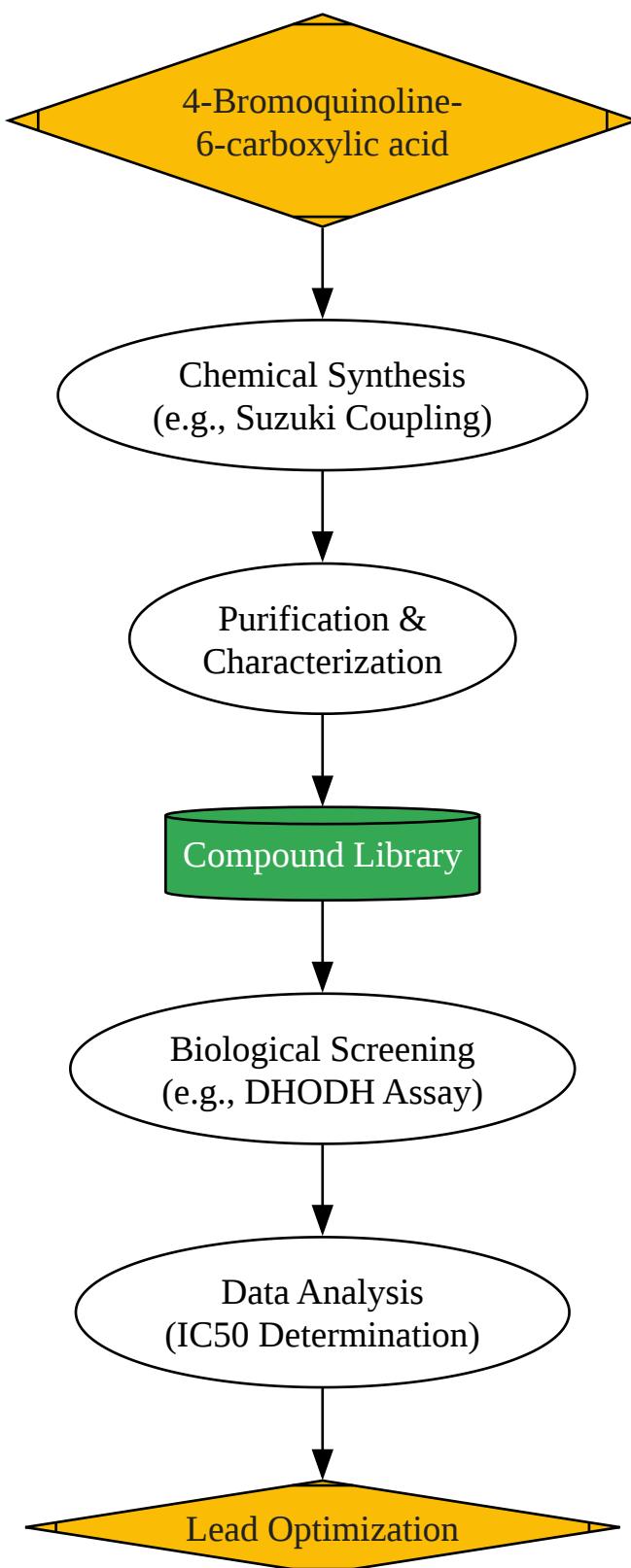
Protocol 2: DHODH Inhibition Assay (General Workflow)

This protocol outlines a general workflow for evaluating the inhibitory activity of synthesized quinoline carboxylic acid derivatives against the DHODH enzyme.

Materials:


- Recombinant human DHODH enzyme
- Dihydroorotate (substrate)
- 2,6-dichloroindophenol (DCIP) (electron acceptor)
- Coenzyme Q10 (electron acceptor)
- Test compounds (synthesized quinoline derivatives)
- Assay buffer
- 96-well microplate
- Microplate reader

Procedure:


- Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
- In a 96-well plate, add the assay buffer, DHODH enzyme, and the test compound at various concentrations.
- Initiate the reaction by adding the substrate (dihydroorotate) and the electron acceptors (DCIP and Coenzyme Q10).
- Monitor the reduction of DCIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.
- Calculate the rate of reaction for each concentration of the test compound.
- Determine the IC_{50} value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the reaction rate against the inhibitor concentration.

Visualizations

The following diagrams illustrate the key biological pathway and a general experimental workflow relevant to the application of **4-bromoquinoline-6-carboxylic acid**.

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [4-Bromoquinoline-6-carboxylic Acid: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1344173#4-bromoquinoline-6-carboxylic-acid-material-safety-data-sheet-msds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com